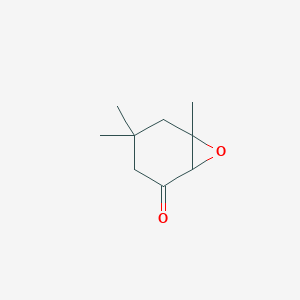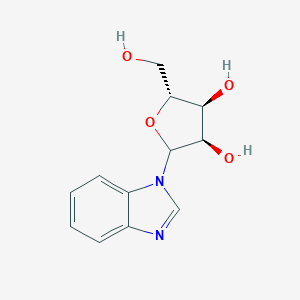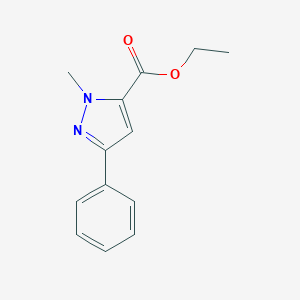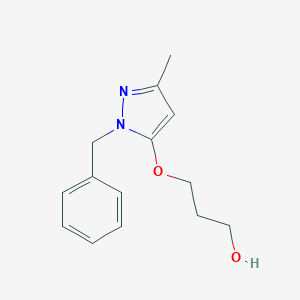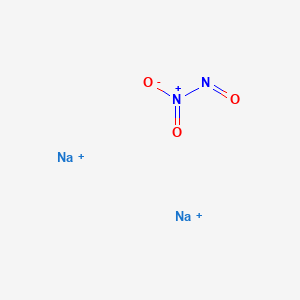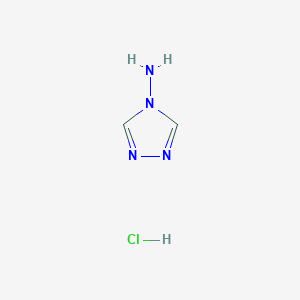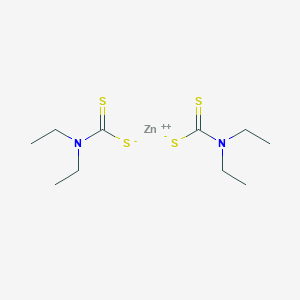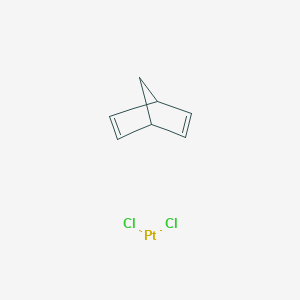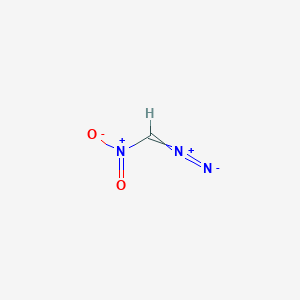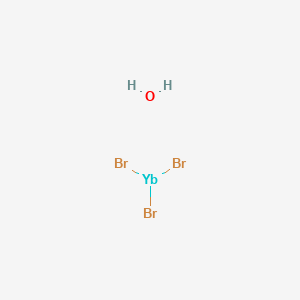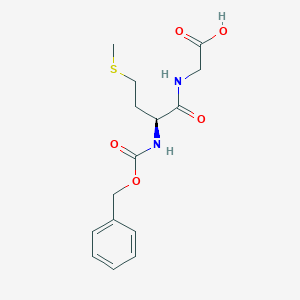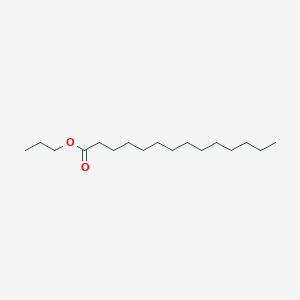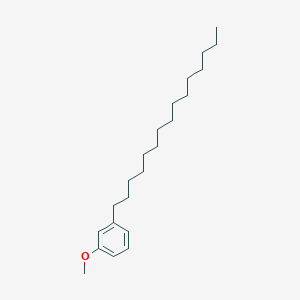
Anisole, m-pentadecyl-
Vue d'ensemble
Description
Anisole, m-pentadecyl- is a chemical compound with the molecular formula C21H44O. It is also known as 4-methoxy-15-pentadecylphenol and is derived from the anisole family. Anisole, m-pentadecyl- is widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
Anisole, m-pentadecyl- exerts its effects through various mechanisms. It has been shown to inhibit the activity of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Anisole, m-pentadecyl- also inhibits the activity of various enzymes involved in inflammation and cancer cell growth. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Effets Biochimiques Et Physiologiques
Anisole, m-pentadecyl- has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to improved cellular function. Anisole, m-pentadecyl- has also been shown to improve cognitive function in animal models of neurodegenerative diseases. It has been found to increase the levels of various neurotransmitters in the brain, leading to improved cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
Anisole, m-pentadecyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to have low toxicity and is well-tolerated by animals. However, Anisole, m-pentadecyl- has limitations in terms of its solubility and stability. It is poorly soluble in water, which can limit its use in certain experiments. Anisole, m-pentadecyl- is also sensitive to light and air, which can lead to degradation over time.
Orientations Futures
Anisole, m-pentadecyl- has several potential future directions for research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for Anisole, m-pentadecyl- in humans. The development of novel formulations and delivery systems for Anisole, m-pentadecyl- could also improve its efficacy and bioavailability. Additionally, Anisole, m-pentadecyl- could be studied for its potential use in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, Anisole, m-pentadecyl- is a chemical compound with potential applications in various fields of scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- exerts its effects through various mechanisms, including the inhibition of ROS and enzymes involved in inflammation and cancer cell growth. Anisole, m-pentadecyl- has several advantages for use in lab experiments but also has limitations in terms of its solubility and stability. Future research on Anisole, m-pentadecyl- could lead to the development of novel treatments for various diseases.
Applications De Recherche Scientifique
Anisole, m-pentadecyl- has potential applications in various fields of scientific research. It has been widely studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Anisole, m-pentadecyl- has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
15071-57-5 |
|---|---|
Nom du produit |
Anisole, m-pentadecyl- |
Formule moléculaire |
C22H38O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-methoxy-3-pentadecylbenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3 |
Clé InChI |
KFSQTHOUPXNGQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
